molecular formula C19H34N2O3 B12985362 Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate

Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate

Cat. No.: B12985362
M. Wt: 338.5 g/mol
InChI Key: PSPFIGOCTCOZTN-GJZGRUSLSA-N
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Description

Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidine ring, a pivalamido group, and a dimethylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pivalamido Group: This step may involve the reaction of the pyrrolidine derivative with pivaloyl chloride under basic conditions.

    Attachment of the Dimethylcyclohexyl Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity. This could include investigations into their effects on cellular processes or their potential as drug candidates.

Medicine

In medicine, the compound or its derivatives may be explored for therapeutic applications. This could involve studies on their efficacy and safety as pharmaceutical agents.

Industry

In industrial applications, this compound may be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)acetamido)pyrrolidine-2-carboxylate
  • Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)benzamido)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C19H34N2O3

Molecular Weight

338.5 g/mol

IUPAC Name

methyl (2S,4S)-4-[(4,4-dimethylcyclohexyl)-(2,2-dimethylpropanoyl)amino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H34N2O3/c1-18(2,3)17(23)21(13-7-9-19(4,5)10-8-13)14-11-15(20-12-14)16(22)24-6/h13-15,20H,7-12H2,1-6H3/t14-,15-/m0/s1

InChI Key

PSPFIGOCTCOZTN-GJZGRUSLSA-N

Isomeric SMILES

CC1(CCC(CC1)N([C@H]2C[C@H](NC2)C(=O)OC)C(=O)C(C)(C)C)C

Canonical SMILES

CC1(CCC(CC1)N(C2CC(NC2)C(=O)OC)C(=O)C(C)(C)C)C

Origin of Product

United States

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